2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide
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Overview
Description
2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl and Ethyl Groups: These groups can be introduced through alkylation reactions using benzyl chloride and ethyl bromide, respectively.
Thioxo Group Addition: The thioxo group can be introduced by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent.
Acetamide Formation: The final step involves the reaction of the intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-benzyl-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-22-19(25)17(13-18(24)21-16-11-7-4-8-12-16)23(20(22)26)14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMQKNNJCKFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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